

Cy5.5 Acetate: A Comprehensive Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: Cy5.5 acetate

Cat. No.: B15555535

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Introduction

Cy5.5 acetate is a near-infrared (NIR) cyanine fluorescent dye renowned for its applications in biomedical imaging and diagnostics. Its emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence from biological tissues, resulting in a high signal-to-noise ratio.^{[1][2][3]} This technical guide provides an in-depth overview of the spectral properties of **Cy5.5 acetate**, detailed experimental protocols for its use, and visualizations of relevant workflows and signaling pathways.

Core Spectral Properties

The photophysical characteristics of Cy5.5 are critical for designing and interpreting fluorescence-based experiments. These properties can be influenced by the dye's local environment, such as the solvent and conjugation to biomolecules.

Data Presentation: Spectral Characteristics of Cy5.5

Property	Value	References
Excitation Maximum (λ_{ex})	675 - 684 nm	[4]
Emission Maximum (λ_{em})	694 - 710 nm	[4]
Molar Extinction Coefficient (ϵ)	~190,000 - 250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][5]
Quantum Yield (Φ)	~0.20 - 0.28	[5]
Recommended Laser Lines	633 nm, 647 nm	[6][7]
Spectrally Similar Dyes	Alexa Fluor 680, DyLight 680, IRDye 680	

Experimental Protocols

The following are detailed methodologies for key experiments involving Cy5.5. While "**Cy5.5 acetate**" is specified, many protocols utilize the more common amine-reactive form, Cy5.5 NHS ester, for conjugation. The principles of spectral measurement and imaging remain consistent.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of a Cy5.5 solution.

Materials:

- **Cy5.5 acetate**
- Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))
- UV-Vis spectrophotometer
- Fluorometer

- Quartz cuvettes (1 cm path length)

Procedure:

- Solution Preparation:
 - Prepare a stock solution of **Cy5.5 acetate** in DMSO.
 - Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.
- Absorbance Spectrum Measurement:
 - Use the solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of the Cy5.5 solution across a wavelength range of 500 nm to 750 nm.
 - Identify the wavelength of maximum absorbance (λ_{ex}).
- Emission Spectrum Measurement:
 - Set the excitation wavelength of the fluorometer to the determined λ_{ex} .
 - Scan the emission spectrum from the excitation wavelength to approximately 800 nm.
 - Identify the wavelength of maximum fluorescence intensity (λ_{em}).

Protocol 2: Labeling of Antibodies with Cy5.5 NHS Ester

This protocol describes the covalent conjugation of Cy5.5 NHS ester to a primary antibody.

Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- Cy5.5 NHS ester
- Anhydrous DMSO

- Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare the Antibody Solution:
 - Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
- Prepare the Dye Solution:
 - Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening.
 - Dissolve the dye in DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Slowly add the dissolved Cy5.5 NHS ester to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[\[8\]](#)
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Equilibrate a Sephadex G-25 column with PBS.
 - Apply the reaction mixture to the column.
 - Elute the labeled antibody with PBS. The labeled antibody will elute first, separating it from the unconjugated dye.[\[8\]](#)

Protocol 3: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescent staining using a Cy5.5-conjugated secondary antibody.[\[5\]](#)

Materials:

- Cultured cells on coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody
- Cy5.5-conjugated secondary antibody
- Antifade mounting medium

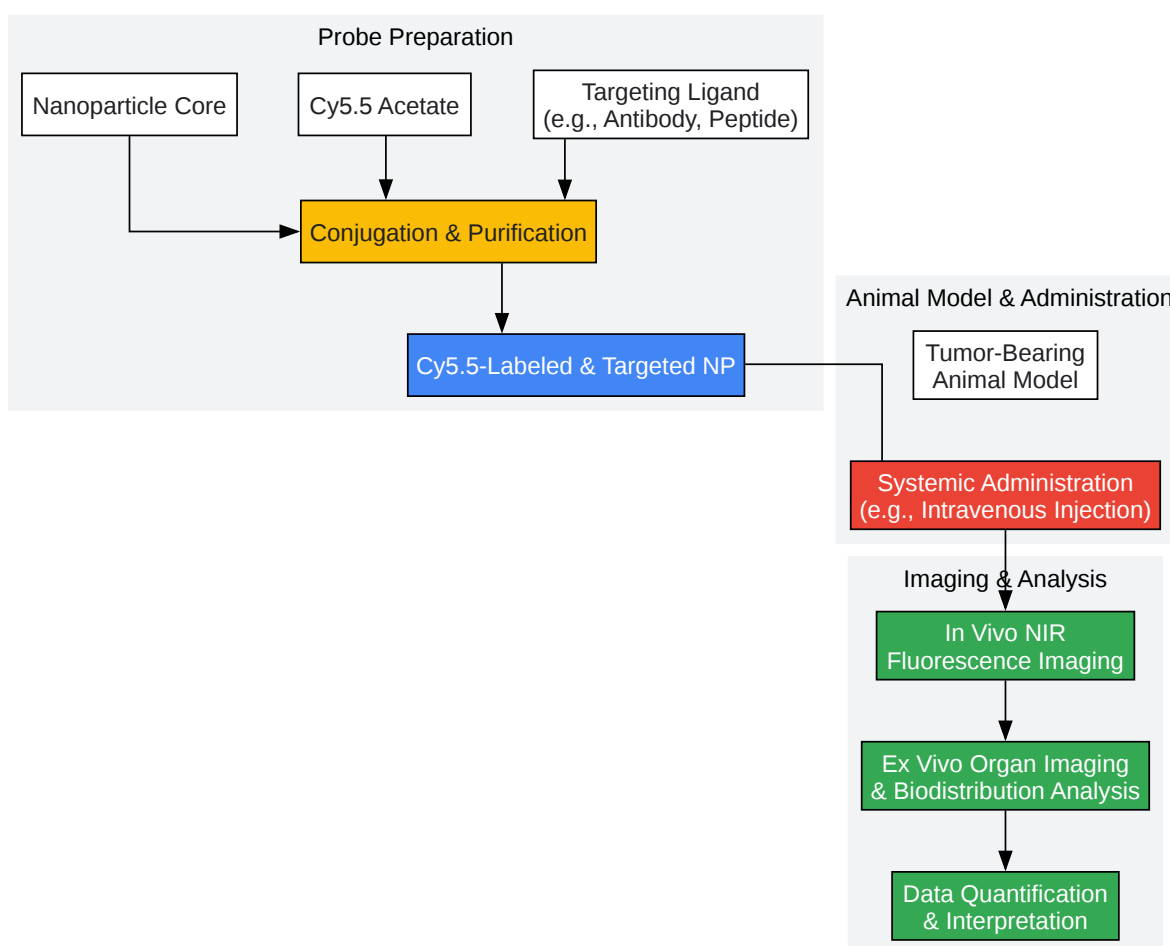
Procedure:

- Cell Fixation:
 - Wash cells with PBS.
 - Incubate with fixation buffer for 15-20 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization:
 - Incubate with permeabilization buffer for 10-15 minutes.
 - Wash three times with PBS.
- Blocking:
 - Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

- Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the Cy5.5-conjugated secondary antibody in blocking buffer.
 - Incubate for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.
 - Visualize the staining using a fluorescence microscope with the appropriate filter set for Cy5.5.

Mandatory Visualizations

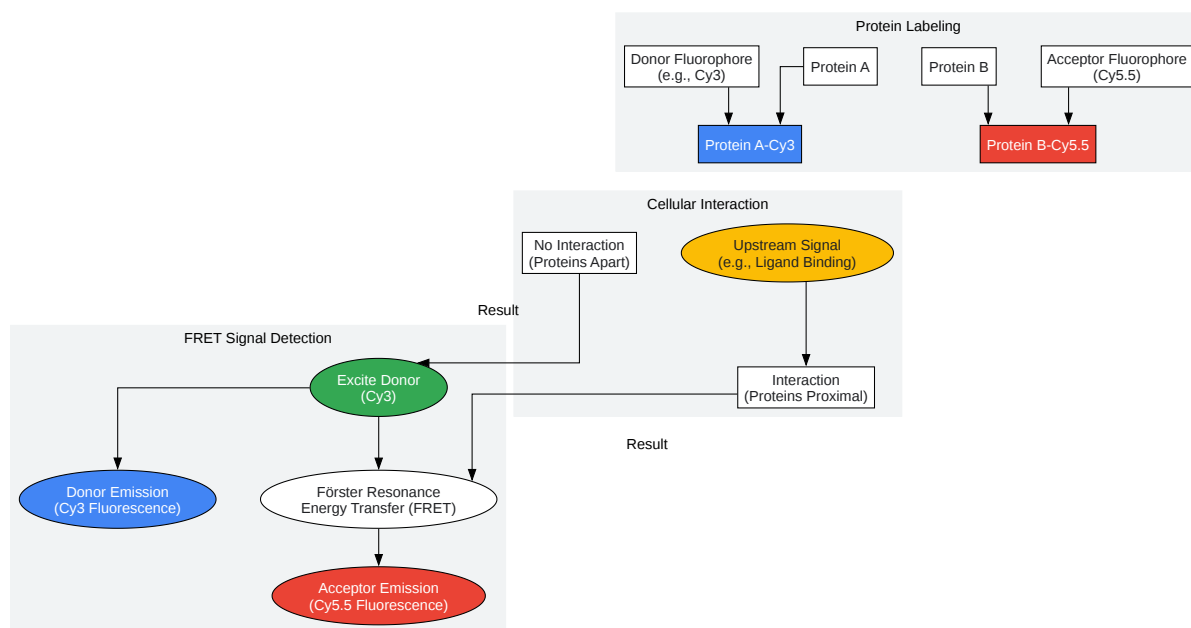
Experimental Workflow: In Vivo Imaging with Cy5.5-Labeled Nanoparticles



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Caption: Workflow for in vivo imaging using Cy5.5-labeled nanoparticles.

Signaling Pathway: FRET-Based Monitoring of Protein-Protein Interactions



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Caption: FRET signaling pathway for protein interaction analysis.

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